5-Hydroxyspiro[2.3]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyspiro[2.3]hexane-1-carboxylic acid is a chemical compound with the molecular formula C7H10O3 and a molecular weight of 142.15 . It is an oil-like substance .
Molecular Structure Analysis
The molecule contains a total of 21 bonds. There are 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, 1 four-membered ring, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .Physical And Chemical Properties Analysis
The boiling point of 5-Hydroxyspiro[2.3]hexane-1-carboxylic acid is predicted to be 335.5±35.0 °C. The density is predicted to be 1.40±0.1 g/cm3. The pKa is predicted to be 4.70±0.40 .Scientific Research Applications
Novel Synthetic Approaches
Researchers have developed novel synthetic approaches to non-natural conformationally rigid spiro-linked amino acids, which are analogues of glutamic acid and lysine. These compounds were synthesized from 3-methylidenecyclobutanecarbonitrile, highlighting the potential of "5-Hydroxyspiro[2.3]hexane-1-carboxylic acid" in creating rigid analogues of biologically significant amino acids (Yashin et al., 2019).
Analogues of γ-Aminobutyric Acid (GABA)
Another study focused on the synthesis of novel spiro[2.3]hexane amino acids, presenting them as conformationally restricted analogs of γ-aminobutyric acid (GABA). These compounds are promising modulators of GABAergic cascades in the human central nervous system, indicating their potential therapeutic applications (Yashin et al., 2017).
Acid-Catalyzed Reactions
Research on acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane has provided insights into the chemistry of spiro compounds, including the possibility of transannular ring expansion in monocyclic substrates. This study contributes to understanding the chemical behavior of spiro compounds under acid catalysis (Adam & Crämer, 1987).
Conformationally Restricted Cyclopropane Amino Acids
The synthesis of new conformationally rigid spirane analogues of γ-aminobutyric acid from cycloalkanecarboxylic esters demonstrates the versatility of spiro compounds in creating biologically relevant structures. These findings expand the utility of "5-Hydroxyspiro[2.3]hexane-1-carboxylic acid" in synthesizing structurally unique and biologically important amino acids (Yashin et al., 2015).
Charge Density Studies
Charge density studies on 7-dispiro[2.0.2.1]heptane carboxylic acid have shed light on the electronic structure of spiro compounds, providing valuable information for designing molecules with desired electronic properties for various applications (Yufit et al., 1996).
Safety And Hazards
The compound is classified under GHS07. The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-hydroxyspiro[2.3]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-4-1-7(2-4)3-5(7)6(9)10/h4-5,8H,1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBUBZDHZFDTMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxyspiro[2.3]hexane-1-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.